

Kobe2602 Quantitative Data Summary

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Compound Focus: kobe2602

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The table below summarizes all key quantitative data for **Kobe2602** as presented in the research by Shima et al.

Assay Type	Experimental Model	Key Findings & Quantitative Data
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| **In Vitro Binding Assay** [1] | Biochemical assay | **Ki** (inhibition constant): $149 \pm 55 \mu\text{M}$ Competitively inhibits H-Ras·GTP binding to c-Raf-1 RBD. | | **Cellular Efficacy** [1] [2] | NIH 3T3 cells (transfected with H-Ras G12V) | **IC₅₀** for Raf-binding inhibition: $\sim 10 \mu\text{M}$ **IC₅₀** for colony formation inhibition: $1.4 \mu\text{M}$ At **20 μM** : Effectively inhibits phosphorylation of downstream MEK and ERK. | | **In Vivo Antitumor Activity** [1] [2] | Mice with SW480 xenografts (human colon carcinoma, K-ras G12V) | **Dosage:** **80 mg/kg** (oral administration) **Efficacy:** **40-50% inhibition** of tumor growth. |

Detailed Experimental Protocols

Here are the methodologies for the key experiments that generated the data above.

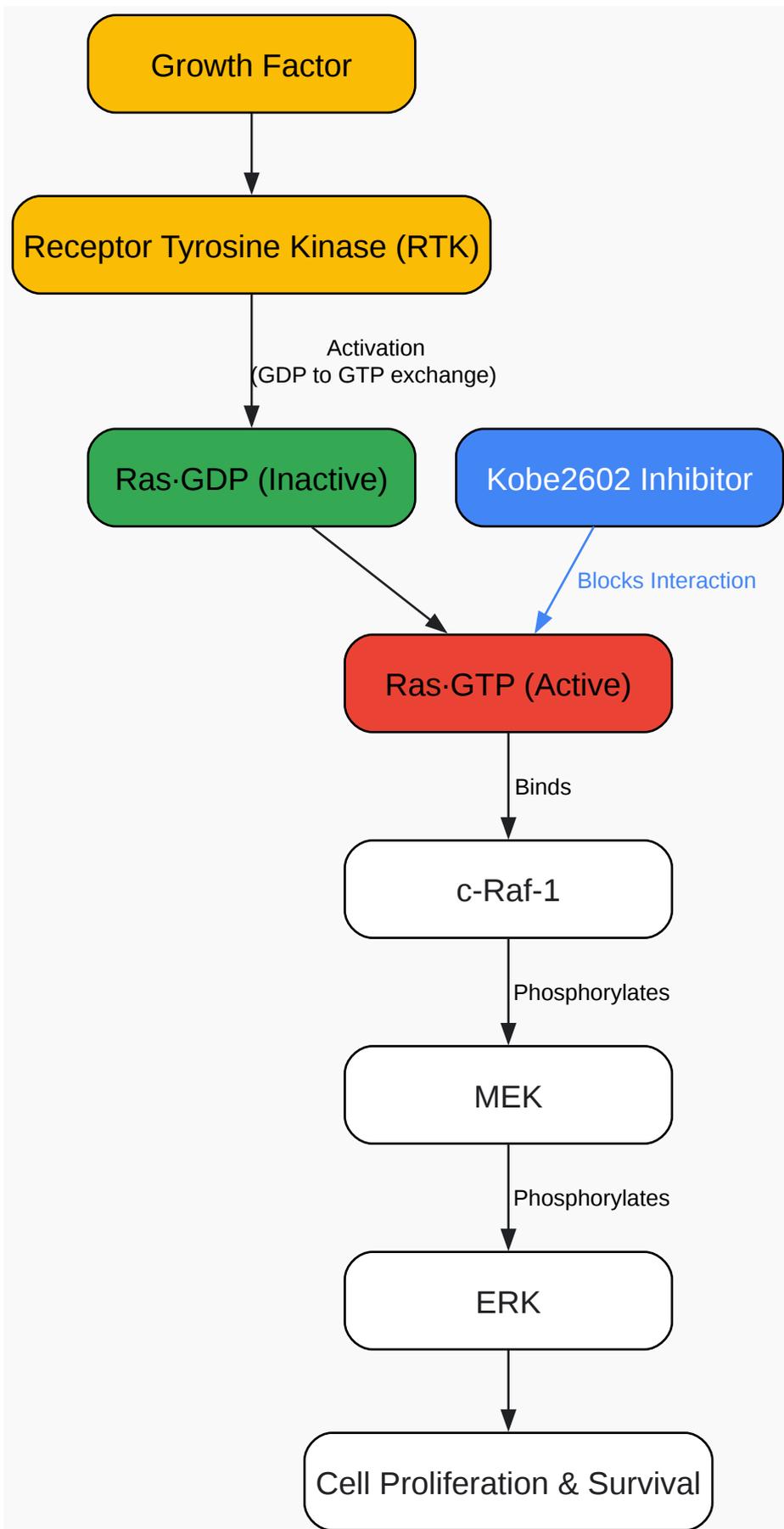
- **In Vitro Ras–Raf Competitive Binding Assay** [1]: This assay measured the ability of **Kobe2602** to disrupt the interaction between activated Ras (H-Ras·GTP) and the Ras-binding domain (RBD) of its effector, c-Raf-1. The K_i value was determined from this competitive inhibition data.
- **Cellular Ras–Raf Interaction and Downstream Signaling** [1]:
 - **Inhibition of Ras-Raf Binding:** NIH 3T3 cells overexpressing the oncogenic H-Ras G12V were treated with **Kobe2602** (2 and 20 μM). The amount of c-Raf-1 associated with H-Ras was then immunoprecipitated and measured to assess the inhibition of cellular Ras-Raf binding.

- **Downstream Pathway Inhibition:** In a similar setup, the effect on the MAPK pathway was evaluated by Western blot analysis. The phosphorylation levels of MEK and ERK, two key kinases downstream of Raf, were measured after treatment with **Kobe2602**.
- **In Vivo Xenograft Model** [1] [2]:
 - **Model Establishment:** Mice were implanted with SW480 human colon carcinoma cells, which carry the oncogenic K-ras G12V mutation.
 - **Dosing and Measurement:** **Kobe2602** was administered orally at a dose of 80 mg/kg.
 - **Efficacy Endpoint:** Tumor growth in the treated group was monitored and compared to an untreated control group to calculate the percentage of tumor growth inhibition.

Mechanism of Action and Signaling Pathway

Kobe2602 is a small-molecule inhibitor discovered through structure-based drug design (SBDD). Its primary mechanism is to **block the interaction between active Ras (Ras·GTP) and its key effector protein, c-Raf-1** [1]. This prevents the initiation of downstream signaling through the MAPK pathway, which is crucial for cell proliferation and survival in cancers driven by Ras mutations.

The following diagram illustrates the Ras signaling pathway and the point of inhibition by **Kobe2602**.



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Interpretation of Findings

- **Mechanistic Validation:** The data confirms that **Kobe2602** functions as designed, by directly inhibiting the Ras-Raf protein-protein interaction, both in a test tube and within cells.
- **Cellular Potency:** The lower IC₅₀ for colony formation (1.4 μM) compared to Raf-binding inhibition (~10 μM) suggests that sustained disruption of the pathway effectively impairs the transformative potential of oncogenic Ras.
- **Proof-of-Concept In Vivo:** The xenograft model provides crucial evidence that oral administration of **Kobe2602** can achieve a meaningful antitumor effect in a live animal model harboring a relevant KRAS mutation.

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References

1. | CAS:454453-49-7 | Ras inhibitor | Manufacturer BioCrick kobe 2602 [biocrick.com]
2. | CAS 454453-49-7 | AbMole BioScience | Kobe Price 2602 Kobe 2602 [abmole.com]

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